Pyridaben

Descripción general

Descripción

El hidrocloruro de gevotroline es un compuesto antipsicótico atípico con una estructura tricíclica. Fue desarrollado para el tratamiento de la esquizofrenia por Wyeth-Ayerst. El compuesto actúa como un antagonista equilibrado de afinidad moderada para los receptores D2 y 5-HT2, y también posee alta afinidad para el receptor sigma .

Mecanismo De Acción

El hidrocloruro de gevotroline ejerce sus efectos al actuar como un antagonista equilibrado de los receptores D2 (dopamina) y 5-HT2 (serotonina). También tiene alta afinidad para los receptores sigma, que se cree que están involucrados en ciertos trastornos neuropsiquiátricos. El mecanismo de acción del compuesto implica la modulación de la actividad de los neurotransmisores, lo que lleva a sus efectos antipsicóticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidrocloruro de gevotroline se sintetiza haciendo reaccionar cantidades equimolares de gevotroline e hidrocloruro de hidrógeno . La ruta sintética implica la formación de una sal de hidrocloruro a partir del compuesto base gevotroline.

Métodos de producción industrial

Los métodos de producción industrial del hidrocloruro de gevotroline no están ampliamente documentados. La síntesis generalmente implica técnicas estándar de síntesis orgánica utilizadas en la fabricación farmacéutica, que incluyen procesos de purificación y cristalización para obtener la sal de hidrocloruro en su forma pura.

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de gevotroline experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de gevotroline en formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del hidrocloruro de gevotroline incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado y la reacción específica que se esté realizando.

Productos principales formados

Los productos principales formados a partir de las reacciones del hidrocloruro de gevotroline dependen del tipo de reacción. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos sustituidos.

Aplicaciones Científicas De Investigación

El hidrocloruro de gevotroline tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de los agentes antipsicóticos y sus propiedades químicas.

Biología: Se investiga por sus efectos en los receptores de neurotransmisores y su posible papel en la modulación de los trastornos neuropsiquiátricos.

Medicina: Se explora su potencial terapéutico en el tratamiento de la esquizofrenia y otras afecciones psiquiátricas.

Industria: Se utiliza en el desarrollo de nuevos fármacos antipsicóticos e investigación farmacéutica relacionada .

Comparación Con Compuestos Similares

Compuestos similares

- Atiprosin

- Azepindole

Singularidad

El hidrocloruro de gevotroline es único debido a su afinidad equilibrada tanto para los receptores D2 como para los 5-HT2, así como a su alta afinidad para los receptores sigma. Esta combinación de afinidades de receptores contribuye a sus posibles efectos terapéuticos y lo distingue de otros compuestos antipsicóticos .

Propiedades

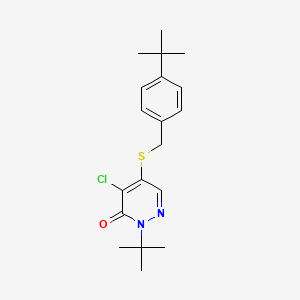

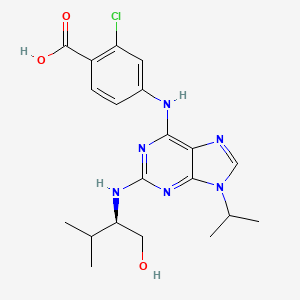

IUPAC Name |

2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFZBUWUXWZWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032573 | |

| Record name | Pyridaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Colorless odorless solid; [HSDB] | |

| Record name | Pyridaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63., In water, 0.012 mg/l @ 24 °C | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 @ 20 °C | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000118 [mmHg], 1.18X10-6 mm Hg @ 20 °C | |

| Record name | Pyridaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... It is ... proposed that NADH: ubiquinone oxidoreductase inhibitors /including pyridaben/ block multiple and possibly reactive oxygen species-modulated pathways which regulate ornithine decarboxylase activity. | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

96489-71-3 | |

| Record name | Pyridaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96489-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridaben [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096489713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E4JBA5272 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111-112 °C | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pyridaben?

A1: this compound is a pyridazinone derivative that acts as a mitochondrial electron transport inhibitor. [] Specifically, it disrupts the electron transport chain in mitochondria by inhibiting complex I. [, ] This disruption blocks energy production within the mite cells, ultimately leading to their death.

Q2: Does this compound affect other organisms besides mites?

A2: While this compound is primarily effective against mites, it also exhibits toxicity towards some insects, including whiteflies, aphids, and thrips. [, ] Studies have shown negative impacts on beneficial insects like bees and predatory mites. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C19H25ClN2OS and a molecular weight of 364.93 g/mol. []

Q4: What spectroscopic data is available for this compound?

A4: Research has utilized gas chromatography with electron capture detection (GC-ECD) [, , , ] and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) [] for this compound analysis. Fluorescence spectroscopy has also been explored for degradation studies. []

Q5: How stable is this compound under different storage conditions?

A5: this compound residues in eggplant remained stable for 180 days when stored at -20°C. [] Further studies on the stability of this compound formulations under various storage conditions are crucial for ensuring product efficacy and shelf life.

Q6: Has resistance to this compound been observed in mite populations?

A6: Yes, resistance to this compound has been documented in various mite species, including Tetranychus urticae, Tetranychus cinnabarinus, and Panonychus citri. [, , , , , , ] This resistance poses significant challenges for effective mite control and highlights the need for resistance management strategies.

Q7: What are the mechanisms behind this compound resistance in mites?

A7: Resistance mechanisms in mites are complex and can involve:

- Target-site mutations: Mutations in the target site of this compound, specifically the PSST gene, have been linked to resistance. [, ]

- Metabolic detoxification: Elevated activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), has been implicated in resistance. [, , , ]

- Maternal effects: Resistance to this compound can be influenced by maternal effects, with resistant mothers potentially passing on resistance factors to their offspring. []

Q8: Does this compound resistance confer cross-resistance to other acaricides?

A8: Cross-resistance between this compound and other acaricides, particularly those with similar modes of action, has been observed. For instance, cross-resistance exists between this compound and cyenopyrafen, both complex I inhibitors. [, ] Similarly, cross-resistance to fenpyroximate and acrinathrin has been reported in a this compound-resistant strain. []

Q9: What are the potential long-term effects of this compound exposure?

A9: While acute toxicity is low, more research is needed to fully understand the long-term effects of this compound exposure on human health and the environment. Continued monitoring of residue levels in food and water sources is crucial for assessing potential risks. []

Q10: What analytical methods are used to detect and quantify this compound residues?

A10: Several analytical methods have been employed to determine this compound residues in various matrices:

- Gas chromatography with electron capture detection (GC-ECD): This method offers high sensitivity and selectivity for this compound analysis in various matrices, including citrus fruits, soil, and tea. [, , , ]

- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for quantifying this compound and its metabolites in complex matrices. []

- Flow injection chemiluminescence (CL): This method, coupled with dual-frequency ultrasonic treatment, enables sensitive and cost-effective analysis of this compound residues on fruit surfaces. []

Q11: How does this compound degrade in the environment?

A11: this compound degradation in the environment is influenced by various factors, including pH, the presence of organic matter, and light exposure. [, , ] Studies have shown that this compound degrades relatively quickly in water, with half-lives ranging from several hours to a few days. [, , ]

Q12: What are the environmental concerns associated with this compound use?

A12: Key environmental concerns include:

- Toxicity to non-target organisms: this compound's toxicity extends to beneficial insects like bees and predatory mites, impacting biodiversity and potentially disrupting integrated pest management programs. [, ]

- Water contamination: Although this compound degrades relatively quickly in water, its presence in water bodies, even at low concentrations, raises concerns due to its potential to harm aquatic organisms. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

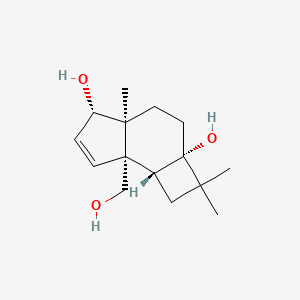

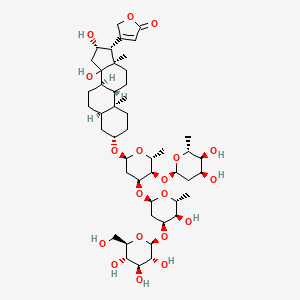

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)